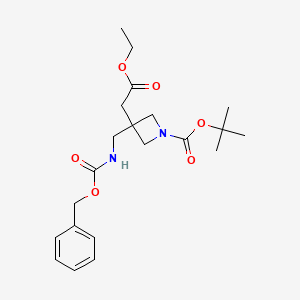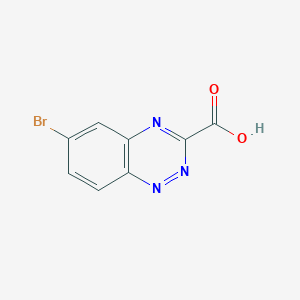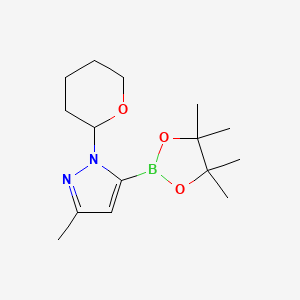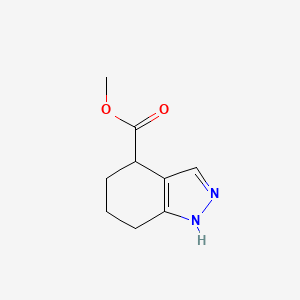
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline
Overview
Description
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is a chemical compound with the molecular formula C10H12Cl2N2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is 231.12 . The InChI code for this compound is 1S/C10H12Cl2N2 .Physical And Chemical Properties Analysis
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is a solid substance . The molecular weight of this compound is 231.12 .Scientific Research Applications
Anticancer Applications
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline: is part of the diazine alkaloid family, which includes pyridazine, pyrimidine, and pyrazine scaffolds. These compounds are central to a wide range of pharmacological applications, including anticancer activities. Pyrimidine derivatives, in particular, have been reported to exhibit antitumor properties . The structural diversity of these compounds allows for the modulation of various cancer types, including myeloid leukemia and breast cancer .
Antimicrobial and Antibacterial Properties
The diazine scaffold is also known for its antimicrobial and antibacterial activities. This makes 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline a potential candidate for the development of new antibiotics and antimicrobial agents. The ability to introduce different substituents into the pyrimidine ring enhances its interaction with bacterial cell components, leading to effective inhibition of bacterial growth .
Anti-inflammatory and Analgesic Effects
Pyrimidine derivatives have been recognized for their anti-inflammatory and analgesic activities. This suggests that 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline could be used in the development of new medications to treat pain and inflammation, potentially offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Cardiovascular Therapeutics
The versatility of the pyrimidine scaffold extends to cardiovascular agents and antihypertensive drugs2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline may contribute to the synthesis of compounds that regulate blood pressure and treat various heart conditions .
Antidiabetic Potential
Pyrimidine-based compounds have been associated with antidiabetic properties. They can act as DPP-IV inhibitors, which play a role in glucose metabolism. This indicates that 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline could be explored for its potential in treating diabetes by influencing insulin secretion and blood glucose levels .
Neuroprotection and Ocular Therapeutics
Some pyrimidine derivatives have shown potential in neuroprotection and as therapeutics for ocular conditions. This implies that 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline might be valuable in the development of treatments for retinal diseases and in protecting neurons against degenerative conditions .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of parp inhibitors , which are a class of pharmaceuticals that inhibit the enzyme poly ADP ribose polymerase.
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the enzyme’s function .
Biochemical Pathways
If it acts as a parp inhibitor, it would affect the dna repair pathway, leading to the accumulation of dna damage and cell death .
Result of Action
If it acts as a parp inhibitor, it would lead to the accumulation of dna damage in cells, potentially leading to cell death .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and efficacy .
properties
IUPAC Name |
2,4-dichloro-6,6-dimethyl-7,8-dihydro-5H-quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c1-10(2)4-3-7-6(5-10)8(11)14-9(12)13-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKQYNWQDKXLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NC(=N2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)







![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)
![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)

![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)
